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Compound of Interest

1-(tert-Butoxycarbonyl)-2-
Compound Name: o o
methylazetidine-2-carboxylic acid

cat. No.: B1288896

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics
of N-tert-butoxycarbonyl-2-methyl-azetidine-2-carboxylic acid (Boc-2-methyl-Aze-OH). This
unique, non-canonical amino acid is of growing interest in medicinal chemistry and drug
discovery due to the conformational constraints imposed by the four-membered azetidine ring
and the additional steric hindrance from the 2-methyl group. This guide details its chemical
properties, provides established experimental protocols for its characterization, and explores its
potential applications in drug development.

Core Physicochemical Data

While extensive experimental data for Boc-2-methyl-Aze-OH is not readily available in the
public domain, its properties can be reliably estimated based on the well-characterized parent
compound, Boc-Aze-OH, and the known effects of methyl substitution on cyclic amino acids.
The introduction of a methyl group at the C2 position is expected to increase lipophilicity and
steric bulk, which can influence solubility, melting point, and chromatographic behavior.
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Property

Boc-Aze-OH
(Experimental)

Boc-2-methyl-Aze-
OH (Estimated)

Data
SourcelJustificatio
n

Addition of a CH2

Molecular Formula C9H15N0O4 C10H17NO4
group.
] Calculated based on
Molecular Weight 201.22 g/mol [1] 215.25 g/mol
molecular formula.
Expected to be slightly
higher due to o
) General principle of
] ] increased molecular o
Melting Point 105-110 °C ] ) methyl substitution
weight and potentially
effect.
altered crystal
packing.
Expected to have
similar solubility in
) organic solvents,
Soluble in ) ] ] ) o
) potentially with slightly  Increased lipophilicity
- Dichloromethane, , o
Solubility increased solubility in due to the methyl
DMSO, Ethyl Acetate,
less polar solvents group.
Methanol
and decreased
solubility in polar
solvents.
Expected to be similar
to Boc-Aze-OH, as the
K ~4.0 (for the electronic effect of the  Inductive effect of an
a
P carboxylic acid) 2-methyl group onthe  alkyl group is small.
carboxylate is
minimal.
) ) ) ) Typical appearance
White to off-white White to off-white ]
Appearance for protected amino

solid

solid

acids.

Synthesis and Characterization
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The synthesis of Boc-2-methyl-Aze-OH can be achieved through a multi-step process,
beginning with the construction of the 2-methyl-azetidine-2-carboxylic acid core, followed by N-
protection with the Boc group. A plausible synthetic route is outlined below.[2]

Synthetic Workflow
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Caption: Synthetic pathway for Boc-2-methyl-Aze-OH.

Experimental Protocols for Characterization

The successful synthesis and purity of Boc-2-methyl-Aze-OH can be confirmed using standard
analytical techniques for protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of the final compound.
Protocol:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated
solvent (e.g., CDCI3 or DMSO-d6).

e 1H NMR Analysis: Acquire a proton NMR spectrum. Key signals to expect are:

o Asinglet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the
Boc protector.

o Asinglet for the methyl group at the 2-position.

o Multiplets for the diastereotopic protons of the azetidine ring.
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o A broad singlet for the carboxylic acid proton (if not exchanged with D20).

e 13C NMR Analysis: Acquire a carbon NMR spectrum. Diagnostic peaks include:
o The quaternary carbon of the Boc group around 80 ppm.
o The methyl carbons of the Boc group around 28 ppm.
o The carbonyl carbon of the Boc group around 155 ppm.
o The carboxylic acid carbonyl carbon around 170-180 ppm.
o The quaternary carbon at the 2-position of the azetidine ring.
o The methyl carbon at the 2-position.

o Carbons of the azetidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Protocol:

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol or acetonitrile).

e Analysis: Use electrospray ionization (ESI) in negative ion mode to observe the
deprotonated molecule [M-H]~ or in positive ion mode to observe the sodiated adduct
[M+Na]*. The expected exact mass for CLOH17NO4 can be calculated and compared with
the experimental value.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound.
Protocol:

e System: A reverse-phase C18 column is typically used.
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» Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid

(TFA) or formic acid, is a common mobile phase system.

o Detection: UV detection at 210-220 nm is suitable for detecting the amide and carboxyl

functional groups.

e Analysis: The purity is determined by the percentage of the area of the main peak relative to

the total area of all peaks.

Workflow for Physicochemical Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Physicochemical Characteristics of Boc-2-methyl-Aze-
OH: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288896#physicochemical-characteristics-of-boc-2-
methyl-aze-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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